Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Description

BenchChem offers high-quality Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C57H114N4O6 |

|---|---|

Molecular Weight |

951.5 g/mol |

IUPAC Name |

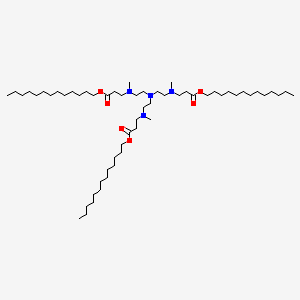

tridecyl 3-[2-[bis[2-[methyl-(3-oxo-3-tridecoxypropyl)amino]ethyl]amino]ethyl-methylamino]propanoate |

InChI |

InChI=1S/C57H114N4O6/c1-7-10-13-16-19-22-25-28-31-34-37-52-65-55(62)40-43-58(4)46-49-61(50-47-59(5)44-41-56(63)66-53-38-35-32-29-26-23-20-17-14-11-8-2)51-48-60(6)45-42-57(64)67-54-39-36-33-30-27-24-21-18-15-12-9-3/h7-54H2,1-6H3 |

InChI Key |

FXFXNAQYPHPPBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)CCN(C)CCN(CCN(C)CCC(=O)OCCCCCCCCCCCCC)CCN(C)CCC(=O)OCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate chemical structure and properties

An In-Depth Technical Guide to an Ionizable Lipid for Nucleic Acid Delivery

Foreword: Navigating the Nomenclature

The compound of interest is commercially available under the synonym 304O13 [1]. While also referred to as "Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate," this longer name presents a structural ambiguity. The synthesis method—conjugate addition of an alkylamine to an acrylate—strongly suggests a simpler, mono-amine structure[2]. This guide will proceed by focusing on the most chemically plausible structure consistent with its synthesis and function: Tridecyl 3-(ethyl(methyl)amino)propanoate . The formula and properties discussed herein are based on this interpretation. A more complex structure suggested by one supplier appears inconsistent with the common synthesis route for this class of lipids and may represent a distinct, multi-tailed variant[3].

Introduction: The Role of Ionizable Lipids in Modern Therapeutics

In the landscape of genetic medicine, the effective delivery of nucleic acid payloads such as messenger RNA (mRNA) and small interfering RNA (siRNA) is a paramount challenge. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, hereafter referred to as 304O13, represents a key innovation in this field. It is a biodegradable, ionizable lipid specifically engineered for use in drug delivery systems[2]. As a core component of Lipid Nanoparticles (LNPs), 304O13 is instrumental in protecting therapeutic nucleic acids from degradation and facilitating their entry into target cells, a critical step for therapeutic efficacy. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and its mechanistic role in advanced drug delivery platforms.

Part 1: Physicochemical Characteristics

A molecule's function is intrinsically linked to its structure and physical properties. For an ionizable lipid like 304O13, these characteristics dictate its behavior during nanoparticle formulation, systemic circulation, and intracellular payload release.

Chemical Structure

The structure of 304O13 features three key functional components: a tertiary amine headgroup, a biodegradable ester linkage, and a long hydrophobic tridecyl tail. This amphiphilic design is central to its ability to self-assemble into nanoparticles.

Caption: Chemical structure of Tridecyl 3-(ethyl(methyl)amino)propanoate.

Physicochemical Properties

The properties of 304O13 are summarized below. The pKa is of particular importance, as it must be in a specific range (typically 6.0-7.0) to ensure the lipid is neutral at physiological pH but becomes positively charged in the acidic environment of the endosome[4][5].

| Property | Value / Description | Rationale / Significance |

| Synonym | 304O13 | Common identifier in research and commercial contexts. |

| CAS Number | 1566559-80-5[6] | Unique chemical identifier. |

| Molecular Formula | C19H39NO2 | Based on the plausible structure. |

| Molecular Weight | 313.52 g/mol | Based on the plausible structure. |

| Physical State | Liquid | Typical for lipids with unsaturated or shorter alkyl chains. |

| Density | ~0.943 g/cm³[7] | Affects formulation volume and concentration calculations. |

| Solubility | Soluble in organic solvents (e.g., ethanol); poorly soluble in water. | Essential for LNP formulation, where lipids are dissolved in an organic phase before mixing with an aqueous phase[7]. |

| Key Feature | Ionizable Tertiary Amine | The nitrogen atom can be protonated at acidic pH, which is the key to its mechanism of action in endosomal escape[4]. |

| Apparent pKa | Estimated 6.0 - 7.0 | This optimal range allows for efficient nucleic acid encapsulation at low pH and endosomal release, while maintaining a neutral surface charge in circulation to minimize toxicity[5][8]. |

| Key Feature | Ester Linkage | Provides biodegradability, allowing the lipid to be broken down into smaller, safer components in vivo, which can reduce long-term toxicity[4]. |

Part 2: Synthesis and Manufacturing

The synthesis of 304O13 is efficient and relies on a well-established chemical reaction, making it suitable for scalable production.

Reaction Principle: Michael Addition

The compound is prepared via a conjugate addition, specifically a Michael reaction. This involves the addition of a secondary amine (N-ethylmethylamine) to the β-carbon of an α,β-unsaturated ester (tridecyl acrylate)[2]. This one-step reaction is generally high-yielding and atom-economical.

Caption: Synthetic workflow for 304O13 via Michael Addition.

Detailed Synthesis Protocol (Representative)

This protocol is a representative procedure based on established methods for the synthesis of β-amino esters.

-

Reaction Setup: To a round-bottom flask, add tridecyl acrylate (1 equivalent) and a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Addition of Amine: While stirring the solution, slowly add N-ethylmethylamine (1.1 equivalents). The reaction is often exothermic and may require cooling in an ice bath to maintain a temperature of 0-25°C.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting acrylate.

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified to remove excess amine and any side products. This is typically achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product Characterization: The purified liquid product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 3: Mechanism of Action in Drug Delivery

The true innovation of 304O13 lies in its pH-responsive behavior, which is expertly exploited for intracellular drug delivery.

The pH-Dependent "Proton Sponge" Effect

As an ionizable lipid, 304O13 acts as a "proton sponge." Its tertiary amine has a pKa in the slightly acidic range. This has three critical consequences for drug delivery:

-

During Formulation (Acidic pH, ~4.0): The lipid is protonated and carries a positive charge. This allows it to electrostatically bind and compact negatively charged nucleic acids (mRNA, siRNA) into the core of the LNP.

-

In Circulation (Physiological pH, ~7.4): The lipid is deprotonated and predominantly neutral. This "stealth" characteristic is crucial for reducing clearance by the immune system and minimizing the toxicity associated with permanently cationic lipids.

-

In the Endosome (Acidic pH, ~5.0-6.5): After being taken up by a cell via endocytosis, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates 304O13, giving the LNP a strong positive charge. This charge is thought to disrupt the endosomal membrane through interactions with anionic lipids, allowing the nucleic acid cargo to escape into the cytoplasm where it can exert its therapeutic effect.

Caption: LNP uptake and pH-mediated endosomal escape pathway.

Part 4: Formulation and Application

304O13 does not act alone; it is part of a sophisticated multi-component system designed for optimal stability and efficacy.

Lipid Nanoparticle (LNP) Formulation

A typical LNP formulation for nucleic acid delivery consists of four lipid components:

-

Ionizable Cationic Lipid (e.g., 304O13): For nucleic acid encapsulation and endosomal release.

-

Helper Phospholipid (e.g., DSPC): A structural lipid that contributes to the bilayer formation.

-

Cholesterol: Modulates membrane fluidity and stability.

-

PEG-Lipid: A polyethylene glycol-conjugated lipid that forms a hydrophilic corona on the LNP surface, preventing aggregation and prolonging circulation time.

Caption: Workflow for LNP manufacturing using microfluidics.

Experimental Protocol: LNP Formulation via Microfluidics

Microfluidic mixing is a state-of-the-art method for producing LNPs with uniform size and high encapsulation efficiency in a reproducible and scalable manner[7][9][10].

-

Solution Preparation:

-

Prepare a lipid stock solution in absolute ethanol containing 304O13, DSPC, cholesterol, and a PEG-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare an aqueous solution of the nucleic acid (e.g., siRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer).

-

Pump the lipid-ethanol solution through one inlet and the nucleic acid-aqueous solution through another inlet at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous) and total flow rate[10].

-

The rapid mixing of the two streams causes a drop in solvent polarity, triggering the self-assembly of the lipids around the nucleic acid to form LNPs[7].

-

-

Maturation and Purification:

-

The collected LNP solution is typically diluted and allowed to mature for a set period.

-

The solution is then dialyzed or processed using tangential flow filtration (TFF) against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the external pH.

-

-

Characterization:

-

The final LNP formulation is characterized for particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Nucleic acid encapsulation efficiency is determined using a fluorescent dye-binding assay (e.g., RiboGreen assay).

-

The formulation is sterile-filtered and stored at 2-8°C.

-

Conclusion

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13) is a highly specialized molecule that embodies the principles of rational design in drug delivery. Its carefully tuned physicochemical properties—particularly its ionizable nature and biodegradability—make it an effective and safer alternative to permanently charged cationic lipids. As a critical component in LNP formulations, it plays an indispensable role in the clinical translation of siRNA, mRNA, and other nucleic acid-based therapeutics, enabling the treatment of a wide range of diseases at the genetic level.

References

-

ResearchGate. (n.d.). A perspective on the apparent pKa of ionizable lipids in mRNA-LNPs. Retrieved from [Link]

-

ACS Publications. (2024). Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. Molecular Pharmaceutics. Retrieved from [Link]

-

PubMed. (2025, January 6). Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. Molecular Pharmaceutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 4. Optimized Ionizable Cationic Lipids Exhibit pKa Values in the.... Retrieved from [Link]

-

Springer Protocols. (n.d.). Microfluidic-Based Manufacture of siRNA-Lipid Nanoparticles for Therapeutic Applications. Retrieved from [Link]

-

MDPI. (n.d.). Microfluidic Manufacture of Lipid-Based Nanomedicines. Retrieved from [Link]

-

Inside Therapeutics. (2025, February 10). Microfluidic synthesis of lipid nanoparticles. Retrieved from [Link]

-

Anticancer Research. (2011). Microfluidic assembly of lipid-based oligonucleotide nanoparticles. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics. Retrieved from [Link]

-

MCE. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13). Retrieved from [Link]

-

Creative Biolabs. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from [Link]

Sources

- 1. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13) | 生物可降解脂质 | MCE [medchemexpress.cn]

- 2. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (304O13) | 生物可降解脂质 | CAS 1566559-80-5 | 美国InvivoChem [invivochem.cn]

- 3. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate - Creative Biolabs [creative-biolabs.com]

- 4. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate—1566559-80-5 品牌:魏氏试剂 湖北武汉 - ChemicalBook [m.chemicalbook.com]

- 7. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 8. researchgate.net [researchgate.net]

- 9. Microfluidic-Based Manufacture of siRNA-Lipid Nanoparticles for Therapeutic Applications | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

Synthesis pathway of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

An In-depth Technical Guide to the Synthesis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, a complex biodegradable lipid with significant potential in advanced drug delivery systems. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental methodologies, and critical process parameters involved in its synthesis. We will explore a plausible and robust synthetic strategy centered around the aza-Michael addition, a powerful carbon-nitrogen bond-forming reaction. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing a self-validating framework for the described protocols.

Introduction: The Emerging Role of Biodegradable Lipids in Therapeutics

The landscape of modern medicine is increasingly shaped by the development of targeted drug delivery systems. Among these, lipid-based nanoparticles have emerged as a leading platform for the delivery of a wide range of therapeutic agents, including polynucleotides like siRNA and mRNA. The efficacy of these delivery systems is critically dependent on the physicochemical properties of their constituent lipids. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate (CAS 1566559-80-5) represents a class of biodegradable lipids designed for transient efficacy and enhanced safety profiles.[1][2] Its structure, featuring long alkyl chains and a tertiary amine, is tailored for efficient encapsulation of genetic material and subsequent endosomal escape within target cells.

The synthesis of such complex lipids presents unique challenges, requiring precise control over reaction conditions to achieve high purity and yield. This guide will focus on a logical and experimentally sound synthetic approach, leveraging the principles of conjugate addition chemistry.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate can be logically approached through a two-step process that first establishes the core amino-propanoate structure, followed by the introduction of the long-chain alkyl ester. This strategy allows for a modular and controllable synthesis.

The cornerstone of this synthesis is the aza-Michael addition , a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[3][4][5] This reaction is highly efficient for forming the β-amino ester backbone of the target molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two primary starting materials: a secondary amine (N-ethyl-N-methylamine) and an acrylate ester (tridecyl acrylate).

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Strategy

The forward synthesis, therefore, involves two key stages:

-

Synthesis of Tridecyl Acrylate: The long-chain acrylate ester is prepared via the esterification of a suitable acrylic acid precursor with tridecanol.

-

Aza-Michael Addition: The synthesized tridecyl acrylate is then reacted with N-ethyl-N-methylamine to yield the final product.

This approach is advantageous as it allows for the purification of the tridecyl acrylate intermediate before its use in the final C-N bond-forming step, ensuring a cleaner reaction and simplifying the final purification.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate.

Part 1: Synthesis of Tridecyl Acrylate

The synthesis of tridecyl acrylate is achieved through the esterification of acrylic acid with tridecanol. An acid catalyst is typically employed to facilitate this reaction.

Experimental Workflow: Esterification

Caption: Workflow for the synthesis of Tridecyl Acrylate.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add tridecanol (1.0 eq.), acrylic acid (1.2 eq.), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of tridecanol is complete.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure tridecyl acrylate.[6]

| Reagent | Molar Eq. | Molecular Weight | Amount |

| Tridecanol | 1.0 | 200.36 g/mol | (user defined) |

| Acrylic Acid | 1.2 | 72.06 g/mol | (user defined) |

| p-TSA | 0.05 | 172.20 g/mol | (user defined) |

| Toluene | - | - | (user defined) |

Part 2: Aza-Michael Addition for Final Product Synthesis

The final step is the conjugate addition of N-ethyl-N-methylamine to the synthesized tridecyl acrylate. This reaction can often proceed without a catalyst, although mild Lewis acids can be used to accelerate it if necessary.[4]

Experimental Workflow: Aza-Michael Addition

Caption: Workflow for the Aza-Michael Addition.

Step-by-Step Procedure:

-

Reaction Setup: Dissolve tridecyl acrylate (1.0 eq.) in an aprotic solvent like tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

-

Amine Addition: Slowly add N-ethyl-N-methylamine (1.1 eq.) to the cooled solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

| Reagent | Molar Eq. | Molecular Weight | Amount |

| Tridecyl Acrylate | 1.0 | 254.42 g/mol | (user defined) |

| N-ethyl-N-methylamine | 1.1 | 59.11 g/mol | (user defined) |

| THF | - | - | (user defined) |

Characterization of the Final Product

The structure and purity of the synthesized Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate should be confirmed using a combination of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the tridecyl chain protons, the ethyl and methyl groups on the nitrogen, and the protons of the propanoate backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule, including the carbonyl carbon of the ester.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the C=O stretch of the ester.

-

MS (Mass Spectrometry): To confirm the molecular weight of the final product.

-

HPLC (High-Performance Liquid Chromatography): To assess the purity of the final compound.

Safety and Handling Precautions

-

Acrylates: Acrylate monomers are known skin and respiratory irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Amines: N-ethyl-N-methylamine is a flammable and corrosive liquid. Handle with care, avoiding inhalation and skin contact.

-

Solvents: Toluene and THF are flammable solvents. Ensure all operations are performed away from ignition sources.

Conclusion

The synthesis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, a valuable biodegradable lipid for drug delivery, can be efficiently achieved through a robust two-step synthetic sequence. This process, involving an initial esterification to form tridecyl acrylate followed by an aza-Michael addition with N-ethyl-N-methylamine, provides a reliable and scalable route to this important molecule. The methodologies and principles outlined in this guide offer a solid foundation for researchers in the field of medicinal chemistry and drug development to produce this and similar long-chain amino esters with high purity and in good yield.

References

Sources

- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aza-Michael versus aminolysis reactions of glycerol carbonate acrylate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Tridecyl acrylate | C16H30O2 | CID 18316 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanism of action of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate in drug delivery

An In-depth Technical Guide to the Mechanism of Action of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate in Drug Delivery

Introduction

The advent of nucleic acid-based therapeutics, particularly mRNA vaccines and siRNA therapies, has been made possible by sophisticated delivery systems. At the heart of these systems are lipid nanoparticles (LNPs), and a critical component dictating their efficacy is the ionizable lipid. This guide focuses on the mechanistic role of a specific ionizable lipid, Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. While specific literature on this molecule is emerging[1], its chemical structure provides a clear blueprint for its function, aligning it with a well-established class of tertiary amine-containing ionizable lipids. These lipids are indispensable for encapsulating nucleic acid cargo and facilitating its release into the cytoplasm, a process known as endosomal escape.[2][3][4]

This document provides a comprehensive technical overview of the core mechanisms by which Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate and structurally similar ionizable lipids operate within an LNP drug delivery platform. We will delve into its physicochemical properties, its role in LNP assembly, and the intricate process of intracellular delivery. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this critical delivery technology.

Molecular Architecture and its Functional Implications

The efficacy of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate as a drug delivery vehicle is rooted in its molecular structure. A thorough analysis of its components reveals a design optimized for the encapsulation and intracellular release of genetic material.

-

The Ionizable Headgroup: The molecule features a tertiary amine headgroup (an ethyl(methyl)amino moiety).[5][6] This group is designed to have a specific acid-dissociation constant (pKa), typically in the range of 6.0-7.0.[7] This is a critical design choice. At a physiological pH of 7.4, the tertiary amine is largely deprotonated and thus electrically neutral. This neutrality is crucial for reducing toxicity and preventing rapid clearance from the bloodstream by the immune system.[5][]

-

The Hydrophobic Tails: The "Tri-N-tridecyl" component indicates three 13-carbon alkyl chains. These long, hydrophobic tails contribute to the overall lipophilicity of the molecule, facilitating its integration into the lipid nanoparticle structure. The number and length of these tails influence the packing of the lipids within the nanoparticle, which in turn affects the stability and fusogenicity of the LNP.[][]

-

The Linker: A propanoate ester links the headgroup to the hydrophobic tails. Ester linkages are often incorporated into modern ionizable lipids as they are biodegradable, which can improve the safety and tolerability profile of the delivery system.[]

| Structural Feature | Chemical Moiety | Primary Function in Drug Delivery |

| Ionizable Headgroup | Tertiary Amine | pH-sensitive charge; crucial for nucleic acid encapsulation and endosomal escape. |

| Hydrophobic Tails | Three Tridecyl Chains | LNP formation, stability, and membrane fusion. |

| Linker | Propanoate Ester | Connects headgroup and tails; potential site for biodegradation. |

The LNP Formulation: A pH-Driven Assembly

The formulation of LNPs is a carefully orchestrated process that leverages the pH-sensitive nature of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. The process typically involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo.

During formulation, the aqueous phase is maintained at an acidic pH (typically pH 4-5). At this pH, the tertiary amine headgroup of the ionizable lipid becomes protonated, acquiring a positive charge. This positive charge allows for strong electrostatic interactions with the negatively charged phosphate backbone of the nucleic acid (e.g., mRNA, siRNA), driving the encapsulation of the cargo within the forming nanoparticle core.[4] The other lipid components, including a PEGylated lipid, cholesterol, and a helper phospholipid like DSPC, co-assemble to form the final LNP structure.[3][4]

Caption: LNP formation workflow.

The Intracellular Journey: From Uptake to Endosomal Escape

Once administered, the LNPs circulate in the bloodstream and are taken up by target cells, primarily through endocytosis. Inside the cell, they are enclosed within endosomes. For the therapeutic cargo to be effective, it must be released from the endosome into the cytoplasm. This process, known as endosomal escape, is the most critical and challenging step in the delivery process and is where the ionizable lipid plays its starring role.[10][11][12][13]

As the endosome matures, its internal environment becomes increasingly acidic, dropping from a pH of ~6.5 in early endosomes to ~5.0 in late endosomes. This acidification is the trigger for the action of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. The drop in pH causes the tertiary amine headgroup to become protonated, leading to a positively charged LNP surface. This charge reversal initiates a series of events that disrupt the endosomal membrane, leading to cargo release. Several mechanisms have been proposed for this disruption:

-

Membrane Fusion and Phase Transition: The positively charged ionizable lipids can interact with negatively charged lipids present in the endosomal membrane. This interaction is thought to disrupt the normal bilayer structure of the endosomal membrane, promoting a transition to a non-bilayer hexagonal phase. This structural rearrangement creates transient pores in the membrane, allowing the nucleic acid cargo to escape into the cytoplasm.[12][14]

-

Proton Sponge Effect: The tertiary amine of the ionizable lipid can act as a "proton sponge". As the endosome pumps in protons (H+) to lower its pH, the ionizable lipids absorb these protons. To maintain charge neutrality, the cell pumps in chloride ions (Cl-), leading to an influx of water due to osmotic pressure. This influx causes the endosome to swell and eventually rupture, releasing its contents.[14]

-

Vesicle Budding-and-Collapse (VBC): A more recent model suggests that the accumulation of charged lipids within the endosomal membrane induces high membrane curvature, causing a small vesicle to bud off and subsequently collapse in the cytoplasm, releasing the LNP's contents.[10][11][13]

Caption: Mechanism of endosomal escape.

Experimental Protocols for LNP Characterization

To ensure the quality, efficacy, and safety of LNP formulations containing Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, rigorous characterization is essential.[15][16] The following are foundational protocols used in the development and quality control of LNPs.

Protocol 1: LNP Formulation via Microfluidic Mixing

-

Objective: To produce uniform LNPs with high encapsulation efficiency.

-

Rationale: Microfluidics allows for rapid and controlled mixing of the lipid and aqueous phases, leading to consistent and reproducible nanoparticle formation.[17]

-

Methodology:

-

Prepare the lipid mixture by dissolving Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, DSPC, cholesterol, and a PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[6]

-

Prepare the aqueous phase by dissolving the nucleic acid cargo (e.g., mRNA) in a low pH buffer (e.g., citrate buffer, pH 4.0).

-

Set up a microfluidic mixing device (e.g., a Y-shaped or staggered herringbone mixer).

-

Pump the lipid-ethanol solution and the aqueous nucleic acid solution through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

The rapid mixing at the micro-scale causes nanoprecipitation and self-assembly of the LNPs.

-

Collect the resulting LNP dispersion.

-

Dialyze the LNP solution against a neutral pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable LNP formulation.

-

Protocol 2: Particle Size and Zeta Potential Measurement

-

Objective: To determine the size distribution and surface charge of the LNPs.

-

Rationale: Particle size affects the biodistribution, cellular uptake, and immunogenicity of LNPs, while zeta potential indicates their stability and interaction with biological membranes.[15]

-

Methodology (using Dynamic Light Scattering - DLS):

-

Dilute the LNP sample in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.

-

Equilibrate the sample to a controlled temperature (e.g., 25°C).

-

For size measurement, the DLS instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the LNPs. The Stokes-Einstein equation is used to calculate the hydrodynamic diameter.

-

For zeta potential measurement, an electric field is applied across the sample. The velocity of the LNPs under this field (electrophoretic mobility) is measured and used to calculate the zeta potential.

-

Perform measurements in triplicate to ensure reproducibility.

-

Protocol 3: Nucleic Acid Encapsulation Efficiency

-

Objective: To quantify the percentage of nucleic acid successfully encapsulated within the LNPs.

-

Rationale: High encapsulation efficiency is critical for ensuring a sufficient therapeutic dose is delivered and for minimizing the effects of exposed, unencapsulated nucleic acids.

-

Methodology (using a Ribogreen Assay):

-

Prepare two sets of LNP samples.

-

To the first set, add a lysis buffer (e.g., Triton X-100) to disrupt the LNPs and release all the encapsulated nucleic acid. This will measure the total nucleic acid.

-

The second set is left intact. This will measure only the free or unencapsulated nucleic acid.

-

Add a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen) to both sets of samples.

-

Measure the fluorescence intensity of both sets using a plate reader.

-

Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

-

Conclusion

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, by virtue of its chemical architecture, is poised to be a highly effective ionizable lipid for advanced drug delivery applications. Its pH-responsive tertiary amine headgroup is the linchpin of its mechanism, enabling both the efficient encapsulation of nucleic acid cargo during formulation and its subsequent release from endosomes following cellular uptake. A thorough understanding of its mechanism of action, coupled with robust formulation and characterization protocols, is paramount for the successful development of potent and safe LNP-based therapeutics. The principles and methodologies outlined in this guide provide a foundational framework for researchers and developers working to harness the power of this and similar ionizable lipids to address a wide range of diseases.

References

- Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature D

- Ionizable lipids key role in novel RNA-lipid nanoparticle therapies. (2025). Inside Therapeutics.

- Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature D

- Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. (2025). Source not specified.

- Lipid Nanoparticle Characterization: Size, Charge & Stability. (n.d.). Barnett Technical Services.

- Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature D

- Endosomal escape: A bottleneck for LNP-mediated therapeutics. (2024).

- What is the Formulation of Lipid Nanoparticles (LNPs)? (n.d.). BOC Sciences.

- Lipids used for the formulation of lipid nanoparticles (LNPs). (2025). Bio-Synthesis.

- Ionizable Lipids for RNA Delivery. (n.d.). BOC Sciences.

- Ionizable Lipids in LNPs: A Selection Guide. (n.d.). Drug Development and Delivery.

- Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (n.d.). Source not specified.

- Characterizing lipid nanoparticles for drug delivery: Latest advancements and expert opinion. (2022). SelectScience.

- Ionizable Lipid Nanoparticles for mRNA Delivery. (n.d.).

- Formulation of LNPs using selected ionizable lipids and physicochemical... (n.d.).

- Advancing LNP Characterization for Drug Delivery: NeoVac. (2025). YouTube.

- Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape. (2025). PubMed.

- Lipid Nanoparticles Formulated with a Novel Cholesterol-tailed Ionizab. (2025). IJN.

- The role of lipid components in lipid nanoparticles for vaccines and gene therapy. (2022). PMC.

- Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review. (2022).

- Ionizable Lipid Nanoparticles for mRNA Delivery. (n.d.). Scilit.

- A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle. (2025). PubMed.

- Secondary amine groups in ionizable cationic lipids benefited their... (n.d.).

- New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups. (2025). PMC - NIH.

- Tetra-branched ionizable lipids enhance the stability and transfection efficiency of lipid nanoparticles for mRNA delivery. (2025). Chinese Chemical Society.

- Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. (n.d.).

- Amino Acids in the Development of Prodrugs. (n.d.). PMC - PubMed Central.

Sources

- 1. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate - Creative Biolabs [creative-biolabs.com]

- 2. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 3. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]

- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetra-branched ionizable lipids enhance the stability and transfection efficiency of lipid nanoparticles for mRNA delivery [ccspublishing.org.cn]

- 7. dovepress.com [dovepress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 13. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data. | Read by QxMD [read.qxmd.com]

- 14. researchgate.net [researchgate.net]

- 15. barnett-technical.com [barnett-technical.com]

- 16. selectscience.net [selectscience.net]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

Introduction: A Novel Biodegradable Lipid for Advanced Drug Delivery

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, also identified by its synonym 304O13, is an ionizable lipid that has emerged as a critical component in the development of advanced drug delivery systems.[1][2][3] Specifically, its biodegradable nature and ability to effectively encapsulate polynucleotides, such as siRNA, position it as a promising excipient in the formulation of lipid nanoparticles (LNPs) for therapeutic applications.[1][2][3] The unique structure of this multi-tailed tertiary amino ester, featuring three tridecyl chains, is designed to facilitate efficient endosomal escape of its cargo, a crucial step in the intracellular delivery of genetic material.[4][] This guide provides a comprehensive overview of the physical and chemical characteristics of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is fundamental to its function as a drug delivery vehicle. The presence of a tertiary amine headgroup and long alkyl chains imparts an amphipathic character to the molecule, driving its self-assembly into lipid nanoparticles.

Caption: Key identifiers for Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate.

Predicted and Reported Physicochemical Data

A comprehensive understanding of the physicochemical properties of this lipid is essential for formulation development and optimization. While experimental data for some properties are not publicly available, scientifically sound estimations can be made based on its structure and data from similar long-chain amino esters.

| Property | Value/Estimated Range | Source/Justification |

| Molecular Formula | C57H114N4O6 | [6] |

| Molecular Weight | 951.56 g/mol | [7] |

| CAS Number | 1566559-80-5 | [8][9] |

| Appearance | Colorless to yellowish oil/liquid | Based on the long alkyl chains and common observations for similar lipids. |

| Density | 0.943 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethanol (≥ 100 mg/mL), chloroform, and dichloromethane. Insoluble in water. | [2] The long hydrophobic tridecyl chains predict poor aqueous solubility, while the overall structure suggests good solubility in common organic solvents. |

| pKa (Estimated) | 6.0 - 7.0 | The tertiary amine group is ionizable. This estimated pKa range is typical for tertiary amines in similar ionizable lipids designed for endosomal escape, allowing for protonation in the acidic endosome.[4] |

| Melting Point | Not reported. Expected to be low or below room temperature. | The presence of long, flexible alkyl chains and the overall asymmetry of the molecule would likely result in a low melting point, characteristic of an oily substance. |

| Boiling Point | Not reported. Expected to be very high and likely to decompose upon heating. | Due to its high molecular weight, the boiling point is expected to be significantly high, and the ester and amine functionalities may be prone to thermal decomposition before boiling. |

Synthesis and Purification

The synthesis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is typically achieved through a conjugate addition reaction, a common and efficient method for producing such amino esters.[1][2]

Hypothetical Synthesis Workflow

Caption: A plausible synthetic route for Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate.

Step-by-Step Synthesis Protocol (Hypothetical)

-

Reaction Setup: To a solution of N,N'-bis(tridecyl)ethane-1,2-diamine in an appropriate solvent (e.g., ethanol), add a suitable base catalyst.

-

Addition of Acrylate: Slowly add tridecyl acrylate to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

-

Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst and other water-soluble impurities.

-

Purification: The crude product is then purified using silica gel column chromatography to yield the pure Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate.[10]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and stability of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate.

Analytical Workflow

Caption: An integrated analytical workflow for the characterization of the lipid.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups on the nitrogen, the long tridecyl alkyl chains (a broad multiplet in the aliphatic region), and the propanoate backbone. The chemical shifts of the protons adjacent to the nitrogen and the ester group would be key identifiers.

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of all 57 carbons in the molecule, with distinct signals for the carbonyl carbon of the ester, the carbons of the tridecyl chains, and the carbons of the ethyl and methyl groups attached to the nitrogen.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 952.57.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretching of the ester group (around 1730-1740 cm⁻¹) and the C-N stretching of the tertiary amine.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Since the molecule lacks a strong UV chromophore, ELSD or CAD is the preferred detection method for purity analysis. A reversed-phase HPLC method would be developed to separate the main compound from any impurities.[11][12]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC analysis would be used to determine the glass transition temperature and any melting endotherms, providing insights into the thermal behavior of the lipid.

-

Thermogravimetric Analysis (TGA): TGA would be employed to assess the thermal stability of the compound and identify its decomposition temperature.

Applications in Drug Delivery

The primary application of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is in the formulation of lipid nanoparticles for the delivery of nucleic acid-based therapeutics.[1][2] Its ionizable nature is key to its function; at physiological pH, the lipid is neutral, minimizing toxicity, while in the acidic environment of the endosome, the tertiary amine becomes protonated, facilitating interaction with the endosomal membrane and promoting the release of the therapeutic cargo into the cytoplasm.[] The biodegradability of the ester linkages is an advantageous feature, potentially reducing the long-term accumulation and associated toxicity of the delivery vehicle.[4]

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is a sophisticated ionizable lipid with significant potential in the field of drug delivery. Its unique chemical structure and resulting physicochemical properties make it a highly effective component for the formulation of lipid nanoparticles for the delivery of RNA-based therapeutics. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is crucial for its successful application in the development of next-generation medicines.

References

- Curapath. (2025, March 4).

- ResearchGate. (n.d.).

- Advancing RNA. (n.d.).

- Agilent. (2024, October 15). Analysis of Lipid Nanoparticle Composition.

- Chromatography Online. (2023, June 2). Analysis of Lipid Nanoparticles.

- National Institutes of Health. (2024, November 4). High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery.

- Curia Global. (n.d.). HARNESSING CHEMISTRY FOR SCALABLE MANUFACTURE OF LIPIDS USED IN MRNA DELIVERY.

- MCE. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)

- Royal Society of Chemistry. (n.d.). The development of tertiary amine cationic lipids for safe and efficient siRNA delivery.

- ResearchGate. (2025, August 9).

- National Institutes of Health. (n.d.). Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery.

- National Institutes of Health. (2021, December 13). An ionizable lipid toolbox for RNA delivery.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).

- BOC Sciences. (n.d.). Ionizable Lipids for RNA Delivery.

- ACS Publications. (n.d.). Lipid Nanoparticles Composed of Quaternary Amine–Tertiary Amine Cationic Lipid Combination (QTsome) for Therapeutic Delivery of AntimiR-21 for Lung Cancer.

- National Institutes of Health. (2025, May 27). New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups.

- MCE. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)

- Creative Biolabs. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)

- BroadPharm. (n.d.). 304O13, 1566559-80-5.

- CordenPharma. (2024, December 4).

- CordenPharma. (n.d.). 304-O13 (Trimidin) - Lipid.

- National Institutes of Health. (n.d.). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up.

- Echelon Biosciences. (n.d.). 304O13.

- MCE. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)

- MedChemExpress. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)

- ChemicalBook. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)

- Ambeed.com. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)

- MCE. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)

- Sigma-Aldrich. (n.d.). Tri-N-tridecyl 3-(ethyl(methyl)amino)

- PubChem. (n.d.). Ethyl 3-(methylamino)

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). Ethyl 3-(benzylamino)

- ChemSynthesis. (2025, May 20). ethyl 3-(3-chloroanilino)

- PubChem. (n.d.). Methyl 3-(methylamino)

- ResearchGate. (n.d.). structures and properties of novel lipids | Download Table.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 304O13 - Echelon Biosciences [echelon-inc.com]

- 4. An ionizable lipid toolbox for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate | Cationic Lipids | Ambeed.com [ambeed.com]

- 7. Lipid: 304-O13 - CAS# 1566559-80-5 | CordenPharma [cordenpharma.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate—1566559-80-5 品牌:魏氏试剂 湖北武汉 - ChemicalBook [m.chemicalbook.com]

- 10. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC Analysis Of Lipids Used In LNP Formulations With Evaporative Light Scattering Detection [advancingrna.com]

- 12. agilent.com [agilent.com]

An In-Depth Technical Guide to CAS Number 1566559-80-5 (304O13/Trimidin): A Biodegradable Lipidoid for Advanced RNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1566559-80-5, a biodegradable lipidoid commonly known as 304O13 or Trimidin. This document delves into its chemical properties, synthesis, mechanism of action in the context of lipid nanoparticle (LNP)-mediated nucleic acid delivery, and its significance in the field of drug delivery. Detailed experimental protocols for its synthesis and the formulation of lipid nanoparticles are provided, along with a discussion of its biodegradability, toxicity profile, and current state of research. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on advanced therapeutic delivery systems.

Introduction: The Rise of Biodegradable Lipids in Nucleic Acid Therapeutics

The advent of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has revolutionized the landscape of modern medicine. However, the inherent instability and poor cellular uptake of these macromolecules necessitate the use of sophisticated delivery vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform for the systemic delivery of RNA therapeutics, offering protection from degradation and facilitating cellular entry.

A critical component of modern LNPs is the ionizable lipid, which plays a pivotal role in encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm. Early generations of ionizable lipids, while effective, raised concerns regarding their potential for accumulation and long-term toxicity due to their non-biodegradable nature. This spurred the development of biodegradable lipids, designed to be safely metabolized and cleared from the body after fulfilling their delivery function.

CAS number 1566559-80-5, also known as 304O13, represents a significant advancement in this area. It is a biodegradable lipidoid that has demonstrated high potency for in vivo gene silencing, comparable to that of leading non-degradable lipids, but with a potentially improved safety profile. This guide will explore the unique characteristics and applications of this promising delivery vehicle.

Chemical Identity and Properties

-

CAS Number: 1566559-80-5

-

Chemical Name: Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

-

Synonyms: 304O13, Trimidin

-

Molecular Formula: C₅₇H₁₁₄N₄O₆

-

Molecular Weight: 951.54 g/mol

-

Appearance: Colorless to light yellow liquid

Table 1: Physicochemical Properties of 304O13

| Property | Value | Source |

| CAS Number | 1566559-80-5 | MedChemExpress[] |

| Molecular Formula | C₅₇H₁₁₄N₄O₆ | MedChemExpress[] |

| Molecular Weight | 951.54 | MedChemExpress[] |

| Appearance | Liquid | MedChemExpress[2] |

| Purity | ≥98% (HPLC) | CordenPharma[3] |

| Storage | -20°C | BroadPharm[4] |

Synthesis of 304O13 (Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate)

The synthesis of 304O13 is achieved through a conjugate addition reaction, a type of Michael addition, between an alkylamine and an acrylate.[2] This straightforward and efficient method allows for the creation of a diverse library of lipid-like molecules, or "lipidoids," by varying the amine and acrylate building blocks.

General Synthesis Pathway

The core reaction involves the addition of the primary or secondary amine groups of an amine core to the carbon-carbon double bond of an acrylate ester. This results in the formation of a new carbon-nitrogen bond and a β-amino ester.

Caption: General synthesis pathway for 304O13 via conjugate addition.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Amine core (e.g., a derivative of tris(2-aminoethyl)amine)

-

Tridecyl acrylate

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Stir plate and stir bar

-

Round bottom flask

-

Apparatus for purification (e.g., column chromatography with silica gel)

Procedure:

-

In a clean, dry round bottom flask, dissolve the amine core in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add tridecyl acrylate to the stirred solution. The molar ratio of acrylate to amine will depend on the number of reactive amine groups on the core. For a tris-substituted product like 304O13, a molar excess of the acrylate is typically used.

-

Allow the reaction to stir at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

-

Purify the crude product using column chromatography on silica gel. The appropriate solvent system for elution will need to be determined empirically, but a gradient of ethyl acetate in hexanes is a common starting point.

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 304O13, as a liquid.

-

Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action in LNP-Mediated RNA Delivery

The efficacy of 304O13 as a delivery vehicle lies in its role as an ionizable lipid within a multi-component LNP formulation. These LNPs are typically composed of:

-

Ionizable Lipid (304O13): Crucial for RNA encapsulation and endosomal escape.

-

Helper Lipid (e.g., DSPC): A phospholipid that provides structural stability to the nanoparticle.

-

Cholesterol: Modulates membrane fluidity and stability.

-

PEG-Lipid: A polyethylene glycol-conjugated lipid that sterically stabilizes the nanoparticle, preventing aggregation and opsonization, and controlling particle size.

The Endosomal Escape Hypothesis

The prevailing theory for how ionizable lipid-containing LNPs deliver their cargo into the cytoplasm is the "proton sponge" or endosomal escape mechanism.

Caption: The proposed mechanism of LNP-mediated RNA delivery and endosomal escape.

Step-by-step breakdown:

-

Formulation: At a low pH (typically around 4), the amine groups of 304O13 are protonated and positively charged, allowing for the electrostatic complexation and encapsulation of the negatively charged RNA backbone.

-

Circulation: After formulation and buffer exchange to a physiological pH of ~7.4, the 304O13 becomes largely deprotonated and neutral. This neutral surface charge reduces non-specific interactions with blood components and non-target cells, prolonging circulation time.

-

Cellular Uptake: LNPs are taken up by target cells, primarily hepatocytes in the case of systemic administration, through endocytosis.

-

Endosomal Acidification and Protonation: Inside the cell, the endosome matures and its internal pH drops. This acidic environment leads to the protonation of the tertiary amine groups of 304O13, causing it to become positively charged again.

-

Membrane Destabilization and Cargo Release: The now cationic 304O13 interacts with the anionic lipids of the endosomal membrane. This interaction is thought to disrupt the membrane's integrity, possibly through the formation of non-bilayer lipid phases, leading to the release of the RNA cargo into the cytoplasm.

-

Therapeutic Action: Once in the cytoplasm, the RNA can exert its therapeutic effect. For mRNA, this involves translation by ribosomes to produce a protein of interest. For siRNA, it involves loading into the RNA-induced silencing complex (RISC) to mediate the degradation of a target mRNA.

Significance of 304O13: The Biodegradability Advantage

The key innovation of 304O13 and similar lipidoids is the incorporation of ester linkages within their structure.[5] These ester bonds are susceptible to hydrolysis by esterase enzymes, which are abundant in the body, particularly in the liver.

Reduced Toxicity and Improved Safety Profile

The biodegradability of 304O13 is a significant advantage over non-degradable cationic lipids.[2] Preclinical studies have suggested that the breakdown of these lipids into smaller, more readily cleared components can lead to a reduction in the potential for long-term toxicity and accumulation in tissues. This improved safety profile is crucial for the development of therapies that may require chronic administration. While specific in vivo toxicity data for 304O13 is not extensively detailed in publicly available literature, the principle of using biodegradable lipids to enhance tolerability is a well-established strategy in drug delivery.[4][6]

High In Vivo Potency

The seminal work by Whitehead and colleagues demonstrated that LNPs formulated with 304O13 could achieve potent and specific gene silencing in vivo.[5] Their research showed that these biodegradable lipidoids could mediate siRNA delivery with EC₅₀ values as low as 0.01 mg/kg in mice, which is comparable to the potency of leading non-biodegradable lipidoids. This demonstrated that the introduction of biodegradable moieties did not have to come at the cost of efficacy.

Experimental Protocols for LNP Formulation and Characterization

The following is a generalized protocol for the formulation of LNPs using 304O13, based on common microfluidic mixing techniques.

LNP Formulation Protocol

Materials:

-

304O13 in ethanol

-

DSPC in ethanol

-

Cholesterol in ethanol

-

PEG-lipid (e.g., DMG-PEG 2000) in ethanol

-

siRNA or mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Dialysis cassettes (e.g., 10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare the Lipid Mixture: In an appropriate vial, combine the ethanolic solutions of 304O13, DSPC, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare the Nucleic Acid Solution: Dissolve the siRNA or mRNA in the low pH buffer to the desired concentration.

-

Microfluidic Mixing: Load the lipid mixture and the nucleic acid solution into separate syringes and place them on the syringe pumps of the microfluidic device. Set the flow rates to achieve a desired ratio of aqueous to organic phase (typically 3:1).

-

Nanoparticle Formation: Initiate the flow. The rapid mixing of the two streams within the microfluidic cartridge leads to a change in solvent polarity, causing the lipids to self-assemble around the nucleic acid, forming LNPs.

-

Dialysis: Collect the LNP solution and dialyze it against PBS (pH 7.4) for at least 6 hours, with several buffer changes, to remove the ethanol and raise the pH.

-

Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Storage: Store the sterile LNP solution at 4°C.

Caption: Workflow for the formulation of 304O13-containing LNPs.

LNP Characterization

Table 2: Key LNP Characterization Parameters and Methods

| Parameter | Method | Purpose |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the LNPs. |

| Zeta Potential | Laser Doppler Electrophoresis | To measure the surface charge of the LNPs at different pH values. |

| Encapsulation Efficiency | RiboGreen Assay (or similar fluorescent dye-based assay) | To quantify the percentage of RNA that is successfully encapsulated within the LNPs. |

| RNA Integrity | Gel Electrophoresis or Capillary Electrophoresis | To ensure that the RNA was not degraded during the formulation process. |

| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | To visualize the structure and morphology of the LNPs. |

Current Status and Future Perspectives

The development of biodegradable lipidoids like 304O13 was a pivotal step in advancing the safety and clinical translatability of LNP-based nucleic acid therapies. The principles established by the research on these molecules have informed the design of subsequent generations of ionizable lipids.

While 304O13 itself may not be the specific ionizable lipid present in currently marketed LNP-based drugs, the knowledge gained from its development has been invaluable. The demonstration that biodegradability could be incorporated without sacrificing potency set a new benchmark in the field.

As of early 2026, there is limited public information available regarding the specific inclusion of 304O13 or "Trimidin" in commercial drug products or ongoing clinical trials. The field of lipid nanoparticle technology is highly competitive and proprietary, and the exact composition of the LNPs used in many approved and investigational drugs is often a closely guarded trade secret.

The future of LNP technology will likely involve the development of even more sophisticated biodegradable lipids with enhanced targeting capabilities, improved endosomal escape efficiency, and even lower immunogenicity. The foundational research on compounds like 304O13 will undoubtedly continue to inspire and guide these future innovations.

Conclusion

CAS number 1566559-80-5, or 304O13, represents a landmark in the development of biodegradable lipid nanoparticles for nucleic acid delivery. Its significance lies in the successful demonstration that biodegradability, a key feature for improving the safety profile of lipid-based delivery systems, could be achieved without compromising the high in vivo potency required for therapeutic efficacy. This technical guide has provided a detailed overview of its chemical nature, synthesis, mechanism of action, and the experimental protocols for its use in LNP formulation. While its direct commercial application remains to be fully elucidated, the scientific principles established through the study of 304O13 continue to be highly influential in the ongoing development of safer and more effective drug delivery platforms for the next generation of genetic medicines.

References

-

Whitehead, K. A., Dorkin, J. R., Vegas, A. J., Chang, P. H., Veiseh, O., Matthews, J., Fenton, O. S., Zhang, Y., Olejnik, K. T., Yesilyurt, V., et al. (2014). Degradable lipid nanoparticles with predictable in vivo siRNA delivery activity. Nature Communications, 5, 4277. [Link]

-

304-O13 (Trimidin) - Lipid. CordenPharma. [Link]

-

Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In, Vitro and In Vivo. PubMed. [Link]

-

mRNA lipid nanoparticle formulation, characterization and evaluation. Nature Protocols. [Link]

-

Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics. PubMed. [Link]

-

In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment. Dove Medical Press. [Link]

-

Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines. National Institutes of Health. [Link]

-

Lipid Nanoparticles Formulated with a Novel Cholesterol-tailed Ionizab | IJN. Dove Medical Press. [Link]

-

Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In Vitro and In Vivo. ResearchGate. [Link]

-

Lipid-Based Nanoparticles in the Clinic and Clinical Trials: From Cancer Nanomedicine to COVID-19 Vaccines. MDPI. [Link]

-

Advancing mRNA Therapeutics with Lipid Nanoparticles. Amaran Biotech. [Link]

-

Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery. PubMed. [Link]

-

High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery. National Institutes of Health. [Link]

-

Supplementary Method 1: Formulation of siRNA-loaded - lipid nanoparticles (LNPs). Unknown Source. [Link]

-

Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. ResearchGate. [Link]

Sources

- 2. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 5. Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In, Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Biodegradation Profile of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Molecule

The introduction of any new chemical entity into the pharmaceutical or industrial landscape necessitates a thorough understanding of its environmental fate. This guide focuses on Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, a molecule for which, at the time of writing, no direct biodegradation data exists in the public domain. The absence of established research does not preclude a scientifically rigorous prediction of its environmental persistence. This document, therefore, serves as a proactive technical guide, leveraging established principles of microbial metabolism of structurally analogous compounds. We will dissect the molecule's constituent parts—long-chain alkyl esters and a tertiary amine—to forecast its biodegradation pathway. Furthermore, we will outline the gold-standard experimental protocols and analytical methodologies required to empirically validate these predictions. Our approach is grounded in providing a self-validating framework for assessing the biodegradability of this and other novel compounds.

Predicted Biodegradation Pathway: A Multi-Step Microbial Endeavor

The molecular architecture of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate suggests a multi-stage biodegradation process, initiated by common microbial enzymes and proceeding through well-established metabolic pathways.

Step 1: The Initial Cleavage - Enzymatic Hydrolysis

The most susceptible point of initial microbial attack is the ester linkage. This is a common feature in many organic molecules and is readily targeted by a wide array of microbial hydrolases, specifically esterases and lipases.[1][2][3] These enzymes catalyze the hydrolysis of esters, splitting them into their constituent alcohol and carboxylic acid.[4][5][6] In this case, the hydrolysis of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate would yield three molecules of tridecanol and one molecule of 3-(ethyl(methyl)amino)propanoic acid.

The mechanism of this enzymatic hydrolysis is well-understood, involving a catalytic triad of amino acid residues in the enzyme's active site that facilitates the cleavage of the ester bond.[2][7]

Caption: Initial enzymatic hydrolysis of the parent compound.

Step 2: The Fate of the Alkyl Chains - Beta-Oxidation of Tridecanol

The liberated tridecanol, a long-chain alcohol, is readily metabolized by a broad range of microorganisms. The typical pathway involves the oxidation of the alcohol to the corresponding carboxylic acid, tridecanoic acid. This fatty acid then enters the beta-oxidation pathway.[8][9][10][11]

Beta-oxidation is a cyclical process that sequentially shortens the fatty acid chain by two carbon atoms in each cycle, producing acetyl-CoA, NADH, and FADH2.[8][9][10] The acetyl-CoA then enters the citric acid cycle (Krebs cycle) for complete oxidation to CO2 and water, generating ATP for the microorganism.[8][10] Fatty acid beta-oxidation is a fundamental energy-yielding process in many organisms.[10]

Caption: Degradation pathway for the tridecanol moiety.

Step 3: The Tertiary Amine Moiety - A Case for Cometabolism

The degradation of the 3-(ethyl(methyl)amino)propanoic acid moiety is likely to be the rate-limiting step in the overall biodegradation of the parent compound. Tertiary amines can be more resistant to microbial degradation than primary or secondary amines.[12][13]

It is plausible that this compound could be degraded through a process called cometabolism.[14][15][16] Cometabolism is the transformation of a substance by a microorganism that is not able to use the substance as a source of energy or essential nutrients.[14][16][17] The microbe degrades the compound "accidentally" using enzymes that are meant for other substrates.[17][18]

A possible pathway involves the N-dealkylation of the tertiary amine, sequentially removing the ethyl and methyl groups to form 3-aminopropanoic acid (β-alanine). β-alanine is a naturally occurring amino acid and is readily metabolized by many organisms.

Recommended Experimental Protocols for Biodegradability Assessment

To empirically determine the biodegradability of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate, standardized test methods should be employed. The Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO) provide a suite of guidelines for this purpose.[19][20]

| Test Guideline | Test Name | Method | Duration | Pass Criteria |

| OECD 301B | CO2 Evolution Test | Measures CO2 produced by microbial respiration. | 28 days | ≥ 60% of theoretical CO2 production within a 10-day window.[21] |

| OECD 301F | Manometric Respirometry Test | Measures oxygen consumption by microorganisms.[22] | 28 days | ≥ 60% of theoretical oxygen demand (ThOD) within a 10-day window.[21] |

| ISO 14855 | Controlled Composting Test | Measures CO2 evolution under controlled composting conditions.[23] | Up to 180 days | ≥ 90% biodegradation relative to a reference material.[24] |

| ISO 17556 | Soil Biodegradability Test | Measures oxygen demand or CO2 evolution in soil.[25] | Up to 6 months | Varies depending on the specific product and application. |

Detailed Protocol: OECD 301B - CO2 Evolution Test

This test is a robust method for assessing the ready biodegradability of a chemical.

Objective: To determine the extent and rate of aerobic biodegradation of the test substance by a mixed microbial population in an aqueous medium.

Principle: The test substance is incubated in a mineral medium with a microbial inoculum. The CO2 produced as a result of microbial respiration is trapped in a solution (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.[26][27][28]

Step-by-Step Methodology:

-

Preparation of Mineral Medium: A defined mineral salts medium is prepared containing essential nutrients for microbial growth.

-

Inoculum Preparation: The inoculum is typically derived from activated sludge from a sewage treatment plant that treats predominantly domestic wastewater.

-

Test Setup:

-

Test Vessels: Multiple sealed vessels are prepared, each containing the mineral medium, inoculum, and the test substance at a known concentration.

-

Blank Controls: Vessels containing only the mineral medium and inoculum are included to measure background CO2 production.

-

Reference Controls: Vessels with a readily biodegradable reference substance (e.g., sodium benzoate) are used to verify the viability of the inoculum.

-

Toxicity Controls: Vessels containing both the test substance and the reference substance are used to assess if the test substance is inhibitory to the microbial population.

-

-

Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-25°C) with continuous stirring or shaking.

-

CO2 Measurement: The evolved CO2 is captured and measured at regular intervals over a 28-day period.

-

Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance (corrected for the blank) to the theoretical maximum amount of CO2 that could be produced from the amount of test substance added.

Caption: Workflow for the OECD 301B CO2 Evolution Test.

Analytical Methodologies for Monitoring Biodegradation

To gain a comprehensive understanding of the biodegradation process, it is crucial to not only measure the overall mineralization (CO2 production or O2 consumption) but also to track the disappearance of the parent compound and the appearance of its degradation products.[29][30]

| Analytical Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for identifying and quantifying volatile and semi-volatile organic compounds. This would be suitable for analyzing the parent compound and its more volatile metabolites.[31] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Well-suited for the analysis of non-volatile and thermally labile compounds. This would be the primary technique for tracking the parent compound and its non-volatile metabolites in the aqueous medium. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to identify the structure of unknown metabolites and to quantify the parent compound and its degradation products in complex mixtures.[31] |

Data Interpretation and Reporting

The primary output of a ready biodegradability test is the percentage of theoretical CO2 production or oxygen consumption over time. A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical maximum within a 28-day period, and this level of degradation must be achieved within a 10-day window that begins when 10% of the substance has been degraded.[21]

The results should be reported as a biodegradation curve, plotting the percentage of biodegradation against time. The report should also include data from the blank, reference, and toxicity controls to validate the test results.

Conclusion

While direct experimental data for the biodegradation of Tri-N-tridecyl 3-(ethyl(methyl)amino)propanoate is not yet available, a scientifically sound prediction of its environmental fate can be made based on its chemical structure. The proposed multi-step biodegradation pathway, initiated by enzymatic hydrolysis and followed by beta-oxidation of the resulting long-chain alcohols and cometabolism of the tertiary amine moiety, provides a robust framework for understanding its potential for environmental persistence. The outlined experimental protocols, based on internationally recognized OECD and ISO guidelines, offer a clear path for the empirical validation of these predictions. This proactive approach to assessing biodegradability is essential for responsible chemical stewardship and the development of environmentally benign products.

References